Cas no 869113-97-3 (6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester)
6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester
- CS-0145385
- SCHEMBL23090053
- ethyl 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetate
- 869113-97-3
- WS-00352
- ETHYL 2-(6,7-DIHYDRO-5H-PYRROLO[1,2-C]IMIDAZOL-1-YL)ACETATE
- ethyl2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
- E74173
-
- Inchi: 1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3
- InChI Key: PYAJNORUHNSHBI-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1=C2CCCN2C=N1)=O
Computed Properties
- Exact Mass: 194.105527694g/mol
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 44.1Ų
6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM543766-1g |
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
869113-97-3 | 95%+ | 1g |
$1786 | 2023-01-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216025-100mg |
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
869113-97-3 | 97% | 100mg |
¥2694.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216025-250mg |
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
869113-97-3 | 97% | 250mg |
¥4968.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216025-500mg |
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
869113-97-3 | 97% | 500mg |
¥7730.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216025-1g |
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
869113-97-3 | 97% | 1g |
¥10764.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216025-5g |
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
869113-97-3 | 97% | 5g |
¥29808.00 | 2024-04-27 |
6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
Additional information on 6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester
6,7-Dihydro-5H-Pyrrolo[1,2-c]Imidazole-1-Acetic Acid Ethyl Ester: A Comprehensive Overview
6,7-Dihydro-5H-Pyrrolo[1,2-c]Imidazole-1-Acetic Acid Ethyl Ester (CAS No. 869113-97-3) is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and development. The CAS number 869113-97-3 uniquely identifies this compound in chemical databases, ensuring its precise identification and reference in scientific literature.
The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester is characterized by a fused ring system consisting of a pyrrole and an imidazole moiety. The presence of the acetic acid ethyl ester group introduces additional functional diversity to the molecule, potentially influencing its pharmacokinetic properties. Recent studies have highlighted the importance of such structural features in modulating biological activity, particularly in receptor binding and enzyme inhibition.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives, including the ethyl ester form. Researchers have employed various methodologies, such as cyclization reactions and cross-coupling techniques, to construct the core heterocyclic framework. These methods not only enhance the scalability of production but also pave the way for further structural modifications to optimize biological activity.
In terms of pharmacological applications, 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester has shown promise as a potential lead compound for drug development. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and neurodegenerative diseases. For instance, this compound has exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are central to prostaglandin biosynthesis.
Moreover, the ethyl ester group in this compound plays a crucial role in its bioavailability. Esterification often enhances the lipophilicity of a molecule, facilitating its absorption across biological membranes. This characteristic makes 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives attractive candidates for oral drug delivery systems. However, further research is required to evaluate their metabolic stability and potential for off-target effects.
Recent computational studies have employed molecular docking techniques to investigate the binding interactions of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives with various therapeutic targets. These studies have provided valuable insights into the molecular determinants of binding affinity and selectivity. For example, specific hydrogen bonding patterns and hydrophobic interactions have been identified as critical factors influencing receptor engagement.
In conclusion, 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester (CAS No. 869113-97-3) represents a compelling example of how structural diversity can be leveraged to design novel therapeutic agents. Its unique chemical architecture and promising pharmacological profile underscore its potential as a lead compound for future drug development efforts. Continued research into its synthesis, biological activity, and pharmacokinetics will undoubtedly contribute to advancing our understanding of this compound's therapeutic applications.
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